Welcome to the BenchChem Online Store!
molecular formula C10H11N3O B8481156 (2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol

(2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol

Cat. No. B8481156
M. Wt: 189.21 g/mol
InChI Key: MAPOBCCGJRNNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08530648B2

Procedure details

To a stirred solution of (2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol (100 mg, 0.53 mmol) in dichloromethane (5 mL), thionyl chloride (155 mg, 1.3 mmol) was added dropwise at 0° C. and stirred for 1 h. Then the mixture was allowed to warm to rt and stirred overnight. The reaction mixture was concentrated under reduced pressure at rt and dried under high vacuum to yield the title compound (90 mg, 83%). The compound was directly used for the next step without further purification. [TLC Rf=0.66 (ethyl acetate/hexane 30:70)].
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[N:12]=[CH:11][CH:10]=[N:9]2)=[CH:4][C:3]=1[CH2:13]O.S(Cl)([Cl:17])=O>ClCCl>[Cl:17][CH2:13][C:3]1[CH:4]=[C:5]([N:8]2[N:12]=[CH:11][CH:10]=[N:9]2)[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC1=C(C=C(C=C1)N1N=CC=N1)CO
Name
Quantity
155 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure at rt
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC=1C=C(C=CC1C)N1N=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.